molecular formula C19H27NO3 B5910864 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B5910864
M. Wt: 317.4 g/mol
InChI Key: NYWKKCSHKDEUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, also known as Dicoumarol, is a chemical compound that belongs to the coumarin family. It is a natural anticoagulant that was first discovered in spoiled sweet clover hay. Dicoumarol has been used for many years as a laboratory tool for studying the coagulation pathway and has also been used in the treatment of thromboembolic disorders.

Mechanism of Action

8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect.
Biochemical and Physiological Effects:
8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to have anticoagulant effects in vitro and in vivo. It has also been shown to inhibit platelet aggregation and to have anti-inflammatory properties. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.

Advantages and Limitations for Lab Experiments

8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It is a potent inhibitor of vitamin K epoxide reductase, which makes it a valuable tool for studying the role of vitamin K in the coagulation pathway. However, its anticoagulant effects can also make it difficult to use in certain experiments, as it can interfere with the clotting of blood samples.

Future Directions

There are several potential future directions for research on dicoumarol. One area of interest is the development of new anticoagulant drugs that are based on the structure of dicoumarol. Another area of interest is the investigation of the anti-inflammatory properties of dicoumarol, which could have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of dicoumarol and its effects on the coagulation pathway.

Synthesis Methods

8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized by condensing salicylic aldehyde with acetic anhydride, followed by reaction with diisobutylamine and hydrolysis of the resulting imine. Alternatively, it can be synthesized by the reaction of 4-hydroxycoumarin with diisobutylamine and formaldehyde.

Scientific Research Applications

8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively used as a laboratory tool for studying the coagulation pathway. It inhibits the enzyme vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to its active form. This results in a decrease in the production of vitamin K-dependent clotting factors, leading to an anticoagulant effect. 8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one has also been used in the treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.

properties

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)9-20(10-13(3)4)11-16-17(21)7-6-15-14(5)8-18(22)23-19(15)16/h6-8,12-13,21H,9-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWKKCSHKDEUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(C)C)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one

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